molecular formula C28H32N4O3 B1207953 7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one

7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one

Cat. No. B1207953
M. Wt: 472.6 g/mol
InChI Key: UARHQZKJXRGULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one is a N-arylpiperazine.

Scientific Research Applications

Pharmacological Activity

  • Adrenoceptor Antagonism : A quinazoline derivative, DC−015, showed potential as a potent and selective α1-adrenoceptor antagonist, indicating its relevance in cardiovascular research (Yen et al., 1996).

Antitumor and Antiviral Properties

  • Antitumor Activity : Some quinazoline derivatives exhibited broad-spectrum antitumor activity, especially against leukemia cell lines (El-Sherbeny et al., 2003).
  • Antiviral Potency : Specific quinazoline compounds demonstrated moderate anti-HIV-1 potency (El-Sherbeny et al., 2003).

Hypotensive Activity

  • Antihypertensive Effects : Certain quinazolinone derivatives were effective as α1-adrenoceptor antagonists with significant hypotensive activity in animal models (Abou-Seri et al., 2011).

Antimicrobial Properties

  • Broad-Spectrum Antibacterial and Antifungal : Quinazolinone derivatives showed broad-spectrum antibacterial and antifungal activities, effective against a variety of pathogenic microbes (Ram et al., 2016).

Serotonin Receptor Affinity

  • 5-HT Receptor Binding : Some quinazoline and pyrimidine derivatives exhibited affinity for 5-HT7 and 5-HT1A receptors, suggesting potential in neuropharmacological research (Intagliata et al., 2017).

Anti-Inflammatory and Analgesic Activities

  • Pain and Inflammation Management : Quinazolinone-based compounds demonstrated anti-inflammatory and analgesic properties, potentially useful in pain management (Rajanarendar et al., 2012).

properties

Product Name

7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(3,4-dimethoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C28H32N4O3/c1-19-27-23(15-22(16-24(27)33)21-9-10-25(34-2)26(17-21)35-3)30-28(29-19)32-13-11-31(12-14-32)18-20-7-5-4-6-8-20/h4-10,17,22H,11-16,18H2,1-3H3

InChI Key

UARHQZKJXRGULB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CC(CC2=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one
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7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one
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7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one
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7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one
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7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one
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7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one

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